molecular formula C22H22N2O3S B11355205 N-{4-[benzyl(phenyl)sulfamoyl]phenyl}propanamide

N-{4-[benzyl(phenyl)sulfamoyl]phenyl}propanamide

Cat. No.: B11355205
M. Wt: 394.5 g/mol
InChI Key: HQKAGVLKAKNUII-UHFFFAOYSA-N
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Description

N-{4-[benzyl(phenyl)sulfamoyl]phenyl}propanamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and anti-inflammatory agents. This compound is characterized by the presence of a benzyl group, a phenyl group, and a sulfonamide moiety attached to a phenyl ring, making it a complex and multifunctional molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[benzyl(phenyl)sulfamoyl]phenyl}propanamide typically involves multiple steps, starting with the preparation of the sulfonamide intermediate. One common method involves the reaction of 4-aminobenzylphenyl sulfone with propanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N-{4-[benzyl(phenyl)sulfamoyl]phenyl}propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-{4-[benzyl(phenyl)sulfamoyl]phenyl}propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{4-[benzyl(phenyl)sulfamoyl]phenyl}propanamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[benzyl(methyl)sulfamoyl]phenyl}propanamide
  • N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(phenylsulfanyl)propanamide
  • N-{4-[benzyl(methyl)sulfamoyl]phenyl}-4-bromobenzamide

Uniqueness

N-{4-[benzyl(phenyl)sulfamoyl]phenyl}propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C22H22N2O3S

Molecular Weight

394.5 g/mol

IUPAC Name

N-[4-[benzyl(phenyl)sulfamoyl]phenyl]propanamide

InChI

InChI=1S/C22H22N2O3S/c1-2-22(25)23-19-13-15-21(16-14-19)28(26,27)24(20-11-7-4-8-12-20)17-18-9-5-3-6-10-18/h3-16H,2,17H2,1H3,(H,23,25)

InChI Key

HQKAGVLKAKNUII-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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